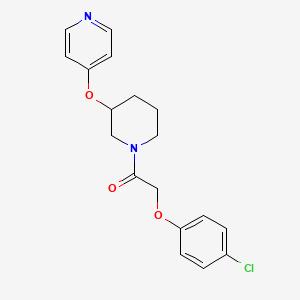

2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

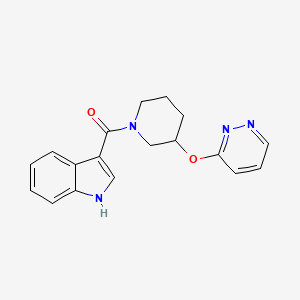

2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Fungicidal Activity

A study by Kuzenkov and Zakharychev (2009) explored the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols through the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide. This research highlighted the compound's fungicidal activity, pointing towards its potential agrochemical applications Kuzenkov & Zakharychev, 2009.

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on microwave-assisted synthesis involving 1-(4-(piperidin-1-yl) phenyl) ethanone. The research involved condensation and cyclization reactions leading to new compounds with screened antibacterial activity, indicating its potential in medicinal chemistry for developing antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.

Hydrogen-Bonding Patterns in Enaminones

A study focused on the hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene ethanone structures. This research by Balderson et al. (2007) detailed the intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical and physical properties of these compounds Balderson, Fernandes, Michael, & Perry, 2007.

Synthesis of Novel Photosensitisers

In a different study, Acosta et al. (1996) synthesized novel additives by substituting benzophenone with groups including piperidine, aiming for controlled degradation of polyethylene. This research contributes to the field of materials science, offering insights into the development of stabilizers for polymeric materials Acosta et al., 1996.

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-14-3-5-15(6-4-14)23-13-18(22)21-11-1-2-17(12-21)24-16-7-9-20-10-8-16/h3-10,17H,1-2,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDYEWCRQVUJFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)

![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)